2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms at positions 6 and 8, along with an amino group at position 2, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in the formation of the target compound in good-to-excellent yields . The reaction mechanism involves a transamidation process followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods: The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Nucleophilic Addition: Reagents such as indoles and 1,3-dicarbonyl compounds are used, often under mild conditions to form stable addition products.
Major Products:
Substitution Products: Various substituted triazolopyridines with different functional groups.
Addition Products: Stable nucleophilic addition products, including new heterocyclic derivatives
Scientific Research Applications
2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as JAK1, JAK2, and PHD-1, which are targets for treating various diseases.
Biological Studies:
Material Science: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 by binding to their active sites and preventing their normal function.
Pathways Involved: It modulates signaling pathways related to immune response and cell proliferation, making it a potential therapeutic agent for autoimmune diseases and cancers.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure but may have different substituents at various positions.
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds have a fused thiadiazine ring and exhibit different biological activities.
Uniqueness: 2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of bromine atoms at positions 6 and 8, which significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H4Br2N4 |
---|---|
Molecular Weight |
291.93 g/mol |
IUPAC Name |
6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H4Br2N4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11) |
InChI Key |
AMRRYOOFYZFTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.